2-Cyclopropyl-2-methylazetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: This photochemical reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .
Industrial Production Methods: Industrial production methods for 2-Cyclopropyl-2-methylazetidine are not extensively documented. the compound can be synthesized using standard organic synthesis techniques, including the use of metalated azetidines and practical C(sp3)–H functionalization . These methods provide a scalable approach to producing the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-methylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the attached cyclopropyl and methyl groups.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Chemistry: The compound’s unique reactivity makes it a valuable building block in organic synthesis and polymer chemistry.
Biology: Its structural features allow it to be used in the design of bioactive molecules and natural product analogs.
Medicine: Azetidine derivatives have shown promise in drug discovery, particularly as motifs in pharmaceuticals such as antihypertensive agents and anticoagulants.
Industry: The compound can be used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylazetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates bond cleavage and functionalization, allowing the compound to participate in various chemical reactions . The polar nitrogen atom in the azetidine ring also plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different chemical properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness: 2-Cyclopropyl-2-methylazetidine is unique due to the presence of both cyclopropyl and methyl groups attached to the azetidine ring.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-5-8-7)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
MJGJTCHBLCIIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C2CC2 |
Origin of Product |
United States |
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